N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,4-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative. Its structure features:
- A 2-oxo-1,2-dihydropyridine core.
- A 4-methylbenzyl group at the N1 position.
- A 2,4-dimethylphenyl substituent on the carboxamide moiety.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-6-9-18(10-7-15)14-24-12-4-5-19(22(24)26)21(25)23-20-11-8-16(2)13-17(20)3/h4-13H,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHBMWDHTFGPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with a pyridine derivative under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and high efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Oxidation Reactions
The 2-oxo-1,2-dihydropyridine ring is susceptible to oxidation under controlled conditions:
| Reagent/Conditions | Product Formed | Notes |
|---|---|---|
| Potassium permanganate (KMnO₄) | Pyridine-2-one derivatives | Converts dihydropyridine to pyridine |
| Chromium trioxide (CrO₃) | Oxidized ketone intermediates | Requires acidic conditions |
Key Finding : Oxidation typically targets the dihydropyridine ring, stabilizing the aromatic system while retaining the carboxamide functionality.
Reduction Reactions
The ketone group and carboxamide moiety participate in reduction:
| Reagent/Conditions | Product Formed | Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Alcohol derivatives | Selective reduction of ketone |
| Sodium borohydride (NaBH₄) | Partial reduction intermediates | Mild conditions, limited scope |
Mechanistic Insight : LiAlH₄ reduces the 2-oxo group to a hydroxyl group, forming 1,2-dihydropyridin-2-ol derivatives without affecting the carboxamide.
Substitution Reactions
Electrophilic substitution occurs on the aromatic rings:
| Reagent/Conditions | Position Modified | Product Profile |
|---|---|---|
| Halogens (e.g., Cl₂, Br₂) | Para to methyl groups on phenyl rings | Halogenated aryl derivatives |
| Alkylating agents (e.g., CH₃I) | Nitrogen sites | N-alkylated analogs |
Example : Bromination at the 4-position of the 4-methylphenyl group enhances steric bulk, altering biological activity.
Key Synthetic Steps
Industrial synthesis involves:
-
Condensation : 2,4-dimethylphenylamine reacts with 4-methylbenzyl chloride to form an intermediate.
-
Cyclization : Pyridine derivative coupling under catalysis (e.g., p-toluenesulfonic acid).
-
Purification : Crystallization or chromatography to isolate ≥98% purity.
Catalysts :
-
p-Toluenesulfonic acid : Accelerates cyclization via protonation of intermediates.
-
Transition-metal catalysts : Used in analogous Suzuki–Miyaura couplings for structurally related compounds .
Industrial Production Data
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions |
| Solvent | Dichloromethane (DCM) | Enhances reaction homogeneity |
| Reaction Time | 8–12 hours | Ensures complete conversion |
Scale-up Challenges : Maintaining pH stability and minimizing by-products (e.g., over-oxidized derivatives) during batch processing.
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Shift | Evidence Source |
|---|---|---|
| Trifluoromethyl substitution | Enhanced electrophilicity | Increased halogenation rates |
| Methyl group removal | Reduced steric hindrance | Faster substitution kinetics |
Research Gap : Limited data exist on photochemical reactions or radical-mediated pathways for this specific compound, though such methods are effective for structurally similar systems .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C, forming aromatic amines and CO₂.
-
Hydrolytic Sensitivity : Carboxamide resists hydrolysis under neutral conditions but cleaves in strong acids/bases.
Scientific Research Applications
Antitubercular Activity
One of the notable applications of this compound is in the development of antitubercular agents. Research has shown that derivatives of carboxamide exhibit significant activity against Mycobacterium tuberculosis. For instance, a study assessed the antitubercular potential of various substituted carboxamides, including derivatives related to N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide. The results indicated that certain modifications to the structure enhanced efficacy against tuberculosis strains at concentrations as low as 6.25 µg/mL, with some compounds showing improved potency compared to established treatments like isoniazid and rifampicin .
Synthesis of Advanced Materials
The unique structural characteristics of this compound make it a candidate for use in materials science. Researchers are exploring its potential in synthesizing advanced materials that possess specific electronic or optical properties. Such applications could lead to innovations in electronic devices or photonic materials .
Interaction Studies
In biological research, this compound is being investigated for its interactions with various biological molecules. Studies focus on understanding how it affects cellular processes and its utility in biochemical assays. For example, the compound's ability to bind to specific proteins involved in cellular signaling pathways may provide insights into its therapeutic potential .
Table 1: Antitubercular Activity of Carboxamide Derivatives
| Compound ID | MIC (µg/mL) | Comparison with Isoniazid | Comparison with Rifampicin |
|---|---|---|---|
| Compound A | 6.25 | 5.5 times more potent | 1.9 times more potent |
| Compound B | 12.5 | Sensitive | Sensitive |
| Compound C | 50 | Resistant | Resistant |
This table summarizes findings from studies assessing the antitubercular activity of various derivatives related to this compound.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
N-(2,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key differences :
- Phenyl group : 2,4-Dimethoxy (electron-donating) vs. 2,4-dimethyl (electron-neutral) in the target compound.
- Benzyl group : 4-Fluoro (electron-withdrawing) vs. 4-methyl (electron-donating).
- Implications :
N-(2,4-Dimethoxyphenyl)-1-(4-methoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Key differences :
- Benzyl group : 4-Methoxy (strongly electron-donating) vs. 4-methyl.
Heterocyclic Core Modifications
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide ()
- Key differences :
- Core structure : 1,5-Naphthyridine (a bicyclic system) vs. dihydropyridine.
- Substituents : Bulky adamantyl group vs. aromatic methylphenyl groups.
- Implications: The naphthyridine core may enhance planarity and π-π stacking interactions.
Variations in Benzyl and Pyrrole Substituents
1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11, )
- Key differences :
- Benzyl group : 2,4-Dichloro (electron-withdrawing) vs. 4-methyl.
- Core : Pyrrole-carboxamide vs. dihydropyridine-carboxamide.
- Implications :
N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide (DM-20, )
- Key differences :
- Benzyl group : 4-Trifluoromethyl (strongly electron-withdrawing) vs. 4-methyl.
- Implications: The trifluoromethyl group is known to enhance metabolic stability and bioavailability in medicinal chemistry .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Electronic Effects :
- Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) may improve target binding and stability but reduce solubility. Electron-donating groups (e.g., methoxy, methyl) balance solubility and membrane permeability .
Substituent Bulk :
- Bulky groups like adamantyl may hinder pharmacokinetic properties but enhance specificity for sterically tolerant targets .
Biological Activity
N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a unique structure that combines aromatic and heterocyclic components, contributing to its distinct biological properties. The synthesis typically involves multi-step organic reactions, such as the condensation of 2,4-dimethylphenylamine with 4-methylbenzyl chloride, followed by reactions with pyridine derivatives under controlled conditions to yield the final product. The reaction conditions often require catalysts and solvents to optimize yields.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, which may include enzymes, receptors, or other proteins involved in various biological pathways. Its structural characteristics allow it to bind effectively to these targets, modulating their activity and leading to observed biological effects. For instance, it has been suggested that the compound may exhibit analgesic properties, indicating potential use in pain management .
Antitumor Activity
Research has indicated that derivatives of this compound may possess significant antitumor activity. A study on similar compounds demonstrated their effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance biological efficacy .
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound could be explored for therapeutic uses in inflammatory diseases .
Antimicrobial Properties
Preliminary studies indicate potential antimicrobial activity against a range of pathogens. Compounds with similar structures have demonstrated effectiveness in inhibiting bacterial growth and could serve as lead compounds for developing new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Antitumor Efficacy : A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant inhibition of cell proliferation and induction of apoptosis when combined with established chemotherapeutics like doxorubicin .
- Analgesic Effects : Research indicates that specific derivatives exhibit analgesic properties comparable to traditional pain relievers. This suggests a potential role in pain management therapies .
- Anti-inflammatory Activity : In vitro studies demonstrated that compounds similar to this compound can significantly reduce levels of inflammatory markers in cultured cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,4-Dimethylphenyl)-N’-(4-methylphenyl)-p-phenylenediamine | Structure | Antitumor |
| N-(2,4-Dimethylphenyl)-N-methylimidoformamide | Structure | Analgesic |
| N-(2-Methylphenyl)-N’-(4-methylphenyl)carboxamide | Structure | Anti-inflammatory |
This table illustrates how variations in structure can influence the biological activities of related compounds.
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal or ocular exposure. Acute toxicity (Category 4) via oral, dermal, and inhalation routes is reported for structurally similar compounds, necessitating strict PPE adherence .
- Ventilation: Use fume hoods to mitigate inhalation risks.
- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention. Emergency contact numbers should be posted .
Basic: What synthetic methodologies are validated for preparing this compound?
Answer:
- Reaction Setup: Reflux 2-chloronicotinic acid derivatives with substituted anilines (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and p-toluenesulfonic acid as a catalyst. Monitor reaction progress via TLC .
- Purification: Recrystallize from methanol to isolate the keto-amine tautomer, confirmed by NMR and X-ray crystallography. Yield optimization requires controlled cooling rates .
Basic: How is the tautomeric form of this compound confirmed experimentally?
Answer:
- X-ray Crystallography: Resolves keto-amine tautomerism (lactam form) via hydrogen-bonding patterns (N–H⋯O) and planar molecular conformation (dihedral angle: 8.38° between aromatic rings) .
- NMR Spectroscopy: Distinguishes tautomers using chemical shifts for lactam NH (~10 ppm) and absence of hydroxy-pyridine signals .
Advanced: How can computational modeling predict reactivity of the dihydropyridine ring?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the 2-oxo group may undergo reduction to a hydroxyl moiety, while the dihydropyridine ring is susceptible to oxidation .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. PubChem-derived InChI keys enable database comparisons .
Advanced: What strategies resolve contradictions in crystallographic data across analogs?
Answer:
- Comparative Analysis: Contrast hydrogen-bonding motifs (e.g., centrosymmetric dimers vs. chain structures) and dihedral angles in isostructural analogs (e.g., bromo vs. chloro derivatives) .
- Validation: Cross-reference XRD data with spectroscopic results (e.g., IR for carbonyl stretches, ¹H NMR for tautomer ratios) to confirm structural assignments .
Advanced: How can synthesis yields be optimized for scaled production?
Answer:
- Process Intensification: Use continuous flow reactors to enhance mixing and heat transfer during reflux steps, reducing side-product formation .
- Purification: Employ automated flash chromatography or high-resolution HPLC (e.g., Chromolith columns) to separate regioisomers. Recrystallization solvents (e.g., MeOH) should be selected based on solubility studies .
Advanced: What analytical techniques validate batch consistency in pharmacological studies?
Answer:
- High-Resolution LC-MS: Quantify impurities (e.g., unreacted aniline precursors) using columns like Purospher® STAR. Monitor [M+H]⁺ ions for molecular weight confirmation .
- Stability Testing: Assess hydrolytic degradation under varying pH conditions (e.g., simulated gastric fluid) to identify labile functional groups (e.g., amide bonds) .
Advanced: How does π-conjugation across the amide bridge influence biological activity?
Answer:
- Planarity and Bioavailability: The near-planar conformation (dihedral angle <10°) enhances membrane permeability, as observed in structurally similar kinase inhibitors .
- Electron Delocalization: Extended conjugation stabilizes the lactam tautomer, affecting binding affinity to targets like ATP-binding pockets. Computational solvation studies (e.g., COSMO-RS) predict logP values for pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
